Anastasiya S Sokolova,
Valentina P Putilova,
Olga I Yarovaya,
Anastasiya V Zybkina,
Ekaterina D Mordvinova,
Anna V Zaykovskaya,
Dmitriy N Shcherbakov,
Iana R Orshanskaya,
Ekaterina O Sinegubova,
Iana L Esaulkova,
Sophia S Borisevich,
Nikolay I Bormotov,
Larisa N Shishkina,
Vladimir V Zarubaev,
Oleg V Pyankov,
Rinat A Maksyutov,
Nariman F Salakhutdinov
PMID: 33924393
DOI:
10.3390/molecules26082235
Abstract
To date, the 'one bug-one drug' approach to antiviral drug development cannot effectively respond to the constant threat posed by an increasing diversity of viruses causing outbreaks of viral infections that turn out to be pathogenic for humans. Evidently, there is an urgent need for new strategies to develop efficient antiviral agents with broad-spectrum activities. In this paper, we identified camphene derivatives that showed broad antiviral activities in vitro against a panel of enveloped pathogenic viruses, including influenza virus A/PR/8/34 (H1N1), Ebola virus (EBOV), and the Hantaan virus. The lead-compound
, with pyrrolidine cycle in its structure, displayed antiviral activity against influenza virus (IC
= 45.3 µM), Ebola pseudotype viruses (IC
= 0.12 µM), and authentic EBOV (IC
= 18.3 µM), as well as against pseudoviruses with Hantaan virus Gn-Gc glycoprotein (IC
= 9.1 µM). The results of antiviral activity studies using pseudotype viruses and molecular modeling suggest that surface proteins of the viruses required for the fusion process between viral and cellular membranes are the likely target of compound
. The key structural fragments responsible for efficient binding are the bicyclic natural framework and the nitrogen atom. These data encourage us to conduct further investigations using bicyclic monoterpenoids as a scaffold for the rational design of membrane-fusion targeting inhibitors.
Yi-Xi Feng,
Yang Wang,
Zhen-Yang Chen,
Shan-Shan Guo,
Chun-Xue You,
Shu-Shan Du
PMID: 30972667
DOI:
10.1007/s11356-019-05035-y
Abstract
The essential oil was extracted from the roots of Valeriana officinalis L. by hydrodistillation. The qualitative and quantitative analysis of its chemical constituents was conducted on GC-MS and GC-FID in this study. Seventeen compounds were detected and the major constituents included bornyl acetate (48.2%) and camphene (13.8%). The toxic and repellent effects of the essential oil and its two major constituents were evaluated on Liposcelis bostrychophila and Tribolium castaneum. The results of bioassays indicated that the essential oil showed the promising fumigant and contact toxicity against L. bostrychophila (LC
= 2.8 mg/L air and LD
= 50.9 μg/cm
, respectively) and the notable contact effect on T. castaneum (LD
= 10.0 μg/adult). Meanwhile, the essential oil showed comparable repellent effect on T. castaneum at all testing concentrations. Bornyl acetate and camphene also exhibited strong fumigant and contact toxicity against both species of pests (LC
= 1.1, 10.1 mg/L air and LD
= 32.9, 701.3 μg/cm
for L. bostrychophila; > 126.3, 4.1 mg/L air, and 66.0, 21.6 μg/adult for T. castaneum). Bornyl acetate and camphene showed moderate repellent effect on T. castaneum and conversely showed attractant effect on L. bostrychophila. This work highlights the insecticidal potential of V. officinalis, which has been noted as a traditional medicinal plant.
Yi-Xi Feng,
Yang Wang,
Zhu-Feng Geng,
Di Zhang,
Borjigidai Almaz,
Shu-Shan Du
PMID: 31877546
DOI:
10.1016/j.ecoenv.2019.110106
Abstract
In this work, the essential oil (EO) and supercritical CO
fluid extract (SF extract) of four Valerianaceae plants (Valeriana officinalis L., Valeriana officinalis L. var. latifolia Miq., Valeriana jatamansi Jones and Nardostachys chinensis Bat.) were chemically characterized. GC-MS analysis identified 74 compounds, representing 35.2%-82.4% of the total EOs and SF extracts. The EO was dominated by low-molecular-weight components while the SF extract was rich in fatty acids. Bornyl acetate and camphene were the characteristic compounds in EO and SF extracts. The efficacy of six extracts against three stored-product insects was investigated. In contact assays, V. officinalis exhibited strongest toxicity to red flour beetle (LD
= 10.0 μg/adult), and V. jatamansi EO was the most active one against the cigarette beetle (LD
= 17.6 μg/adult), while V. officinalis var. latifolia EO showed outstanding efficacy against the booklouse (LD
= 40.2 μg/cm
). Binary mixtures of two major compounds (camphene and bornyl acetate) were assessed for the contact toxicity to the red flour beetle. Additive effect existed in the natural proportion of V. officinalis, and synergism was observed in that of V. officinalis var. latifolia. This work confirmed the insecticidal efficacy of the species of the Valerianaceae family, and it would offer some information for the development of botanical insecticide.
Assia Zeghib,
Claude-Alain Calliste,
Alain Simon,
Rim Charfeddine,
Mahjoub Aouni,
Jean-Luc Duroux,
Ahmed Kabouche,
Zahia Kabouche
PMID: 30990332
DOI:
10.1080/14786419.2019.1602830
Abstract
The fresh aerial parts of
Boiss. & Reut. (syn.
Willd.) were hydrodistilled in a Clevenger type apparatus and analyzed by GC and GC-MS. 44 Components were identified representing 97.3%, with 1,8-cineole (34.62%), camphor (18.55%), α-pinene (9.46%) and camphene (5.38%) as the main components.
essential oil was not cytotoxic (CC
= 97.65 µg/mL) towards Vero non-tumoural cells, exhibiting good antibacterial and antiproliferative (30.8 ± 3.1% inhibition) potentials against four tested pathogenic bacteria and Human colorectal cell line HT-29, respectively. The essential oil did not show a DPPH radical scavenging activity, by Electron Spin Resonance spectroscopy (ESR), and it lacks antiviral effect towards coxsackievirus B3.
Lijuan Yang,
Haochuang Liu,
Dasha Xia,
Shifa Wang
PMID: 32155763
DOI:
10.3390/molecules25051192
Abstract
The thiosemicarbazone derivatives have a wide range of biological activities, such as antioxidant activity. In this study, the antiradical activities of six camphene-based thiosemicarbazones (
) were investigated by 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxyl radical scavenging capacity (PSC) assays, respectively, and the results reveal that
exhibited good abilities for scavenging free radicals in a dose-dependent way. Compound
exhibited the best effect of scavenging DPPH radical, with the lowest EC
(0.208 ± 0.004 mol/mol DPPH) as well as the highest bimolecular rate constant K
(4218 M
s
), which is 1.18-fold higher than that of Trolox. Meanwhile,
also obtained the lowest EC
(1.27 µmol of Trolox equiv/µmol) of scavenging peroxyl radical. Furthermore, the density functional theory (DFT) calculation was carried out to further explain the experimental results by calculating several molecular descriptors associated with radical scavenging activity. These theoretical data suggested that the electron-donating effect of the diethylamino group in
leads to the enhancement of the scavenging activities and the studied compounds may prefer to undergo the hydrogen atom transfer process.
Hayalla Corrêa de Carvalho,
Andressa Lorena Ieque,
Tamires Leite Valverde,
Vanessa Pietrowski Baldin,
Jean Eduardo Meneguello,
Paula Aline Zanetti Campanerut-Sá,
Fábio Vandresen,
Luciana Dias Ghiraldi Lopes,
Mariana Regina Passos Souza,
Nathally Claudiane de Souza Santos,
Vera Lucia Dias Siqueira,
Katiany Rizzieri Caleffi-Ferracioli,
Regiane Bertin Lima Scodro,
Rosilene Fressatti Cardoso
PMID: 31702530
DOI:
10.2174/1573406415666191106124016
Abstract
For more than 60 years, the lack of new anti-tuberculosis drugs and the increase of resistant Mycobacterium tuberculosis lineages exhibit a therapeutic challenge, demanding new options for the treatment of resistant tuberculosis.
Herein, we determined the (i) activities of (-)-camphene and its derivatives and (ii) combinatory effect with pyrazinamide (PZA) against Mycobacterium tuberculosis in acidic pH and (iii) cytotoxicity on VERO cells.
The activity of (-)-camphene and its 15 derivatives was determined in M. tuberculosis H37Rv in culture medium at pH 6.0 by Resazurin Microtiter Assay Plate (REMA). The activity and combinatory study of three (-)-camphene derivatives with PZA was carried out on seven multidrugresistant (MDR) clinical isolates by REMA and Checkerboard, respectively. The assay of 3-(4,5- dimethylthiazol-2-yl)-2,5-diphenyltetrazolium (MTT) bromide in VERO cells was used to determine the derivatives' cytotoxicity.
Four (-)-camphene derivatives, (4), (5a) (5d) and (5h), showed a reduction in the MIC value at pH 6.0 compared to the MIC detected at pH 6.8 in M. tuberculosis H
Rv and multidrug resistant clinical isolates. Three (-)-camphene derivatives, (4), (5d) and (5h), showed synergistic effect (FICI ≤ 0.5) combined with PZA and were more selective for M. tuberculosis than VERO cell (selective index from 7.7 to 84.2).
Three (-)-camphene derivatives have shown to be promising anti-TB molecule scaffolds due to their low MIC values in acidic pH against MDR M. tuberculosis clinical isolates, synergism with PZA and low cytotoxicity.
Suji Baek,
Jisu Kim,
Byung Seok Moon,
Sun Mi Park,
Da Eun Jung,
Seo Young Kang,
Sang Ju Lee,
Seung Jun Oh,
Seung Hae Kwon,
Myung Hee Nam,
Hye Ok Kim,
Hai Jeon Yoon,
Bom Sahn Kim,
Kang Pa Lee
PMID: 33287349
DOI:
10.3390/nu12123731
Abstract
Sarcopenia- or cachexia-related muscle atrophy is due to imbalanced energy metabolism and oxidative stress-induced muscle dysfunction. Monoterpenes play biological and pharmacological reactive oxygen species (ROS) scavenging roles. Hence, we explored the effects of camphene, a bicyclic monoterpene, on skeletal muscle atrophy in vitro and in vivo. We treated L6 myoblast cells with camphene and then examined the ROS-related oxidative stress using Mito Tracker
Red FM and anti-8-oxoguanine antibody staining. To investigate lipid metabolism, we performed real-time polymerase chain reactions, holotomographic microscopy, and respiratory gas analysis. Rat muscle atrophy in in vivo models was observed using
F-fluoro-2-deoxy-D-glucose positron emission tomography/computed tomography and immunocytochemistry. Camphene reversed the aberrant cell size and muscle morphology of L6 myoblasts under starvation and in in vivo models. Camphene also attenuated E3 ubiquitin ligase muscle RING-finger protein-1, mitochondrial fission, and 8-oxoguanine nuclear expression in starved myotubes and hydrogen peroxide (H
O
)-treated cells. Moreover, camphene significantly regulated lipid metabolism in H
O
-treated cells and in vivo models. These findings suggest that camphene may potentially affect skeletal muscle atrophy by regulating oxidative stress and lipid metabolism.
Elaine C D Gonçalves,
Gabriela M Baldasso,
Maíra A Bicca,
Rodrigo S Paes,
Raffaele Capasso,
Rafael C Dutra
PMID: 32235333
DOI:
10.3390/molecules25071567
Abstract
Medicinal use of
L. has an extensive history and it was essential in the discovery of phytocannabinoids, including the
major psychoactive compound-Δ9-tetrahydrocannabinol (Δ9-THC)-as well as the G-protein-coupled cannabinoid receptors (CBR), named cannabinoid receptor type-1 (CB1R) and cannabinoid receptor type-2 (CB2R), both part of the now known endocannabinoid system (ECS). Cannabinoids is a vast term that defines several compounds that have been characterized in three categories: (i) endogenous, (ii) synthetic, and (iii) phytocannabinoids, and are able to modulate the CBR and ECS. Particularly, phytocannabinoids are natural terpenoids or phenolic compounds derived from
. However, these terpenoids and phenolic compounds can also be derived from other plants (non-cannabinoids) and still induce cannabinoid-like properties. Cannabimimetic ligands, beyond the
plant, can act as CBR agonists or antagonists, or ECS enzyme inhibitors, besides being able of playing a role in immune-mediated inflammatory and infectious diseases, neuroinflammatory, neurological, and neurodegenerative diseases, as well as in cancer, and autoimmunity by itself. In this review, we summarize and critically highlight past, present, and future progress on the understanding of the role of cannabinoid-like molecules, mainly terpenes, as prospective therapeutics for different pathological conditions.